2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Synthetic Organic Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural unit is a key component in a vast array of compounds with diverse applications. In synthetic organic chemistry, the 1,2,4-triazole scaffold is valued for its stability and the various synthetic routes available for its construction and modification. These methods, such as the Pellizzari and Einhorn–Brunner reactions, allow for the creation of a wide library of derivatives scispace.comresearchgate.net. The presence of multiple nitrogen atoms imparts unique electronic properties to the ring, enabling it to participate in various chemical reactions and to act as a versatile coordinating ligand for metal ions researchgate.net. This has led to their use in the development of catalysts and functional materials rsc.org. Furthermore, the 1,2,4-triazole nucleus is a bioisostere for amide and ester groups, meaning it can mimic these functionalities in biological systems, often with improved metabolic stability mdpi.com. This characteristic is a significant driver for its widespread use in drug design.
The Academic Relevance of Halogenated Triazole Derivatives
The introduction of halogen atoms, such as chlorine, into organic molecules is a common and powerful strategy in medicinal chemistry to enhance the biological activity of a compound. In the context of 1,2,4-triazole derivatives, halogenation can profoundly influence their physicochemical properties, including lipophilicity, electronic character, and steric profile. An increase in lipophilicity can improve a molecule's ability to cross biological membranes, potentially leading to better bioavailability. Electron-withdrawing halogens can also alter the acidity of nearby protons and influence the molecule's binding affinity to biological targets mdpi.com. Research has shown that the presence of halogen substituents on the triazole ring or on appended aromatic groups can significantly enhance the antimicrobial and antifungal activities of these compounds nih.govnih.govresearchgate.net. For instance, studies have demonstrated that chlorinated derivatives of 1,2,4-triazoles exhibit potent activity against various bacterial and fungal strains nih.govresearchgate.net. This makes the study of halogenated triazoles a fertile area of research for the development of new therapeutic agents.
Contextualizing Ethanol-Substituted Azoles in Chemical Synthesis and Biological Exploration
The incorporation of an ethanol (B145695) side chain onto an azole ring, such as 1,2,4-triazole, introduces a hydroxyl group, which can significantly impact the molecule's properties and reactivity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors like enzymes and proteins. This can lead to enhanced binding affinity and, consequently, increased biological activity. In chemical synthesis, the ethanol moiety provides a reactive handle for further functionalization. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions, allowing for the synthesis of a diverse range of derivatives from a common intermediate chemmethod.comijpsonline.com. Several biologically active azole compounds feature an ethanol or a modified ethanol side chain. For example, some antifungal agents possess a substituted ethanol group that is crucial for their mechanism of action nih.gov. Therefore, the study of ethanol-substituted azoles is a key aspect of developing new and improved bioactive molecules.
Research Trajectories and Academic Significance of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
While specific, in-depth academic studies on this compound are not widely published, its structural components suggest significant academic interest as a potential building block in synthetic and medicinal chemistry. The combination of the stable and bioactive 1,2,4-triazole core, the activity-enhancing chloro substituent, and the versatile ethanol side chain makes it a promising candidate for further investigation.
Research trajectories for this compound could involve its use as a key intermediate in the synthesis of more complex molecules with potential applications in agriculture as fungicides or in medicine as antimicrobial or anticancer agents. The academic significance lies in its potential to contribute to the vast and ever-expanding library of heterocyclic compounds. The study of its synthesis, characterization, and reactivity would provide valuable data for the broader understanding of structure-activity relationships within the halogenated and functionalized 1,2,4-triazole class.
Below is a data table with some estimated physical properties for this compound.
| Property | Value | Unit | Source |
| Boiling Point | 256.23 | °C | EPA T.E.S.T. chemchart.com |
| Melting Point | 89.97 | °C | EPA T.E.S.T. chemchart.com |
| Density | 1.36 | g/cm³ | EPA T.E.S.T. chemchart.com |
| Flash Point | 140.3 | °C | EPA T.E.S.T. chemchart.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLQIZALKFJSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Chloro 1h 1,2,4 Triazol 1 Yl Ethanol
Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System
The formation of the 1,2,4-triazole ring is a foundational step in the synthesis. Various methods have been developed, primarily relying on cyclocondensation reactions that build the ring from acyclic precursors or nucleophilic approaches that assemble the heterocyclic system.
Cyclocondensation Reactions in Triazole Formation
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia. google.com For 1,2,4-triazoles, these methods often utilize precursors containing the necessary nitrogen and carbon atoms in a linear arrangement, which then cyclize under specific conditions.
Common approaches include the reaction of formamide (B127407) with hydrazine (B178648), which can be heated to produce 1,2,4-triazole. nih.gov More advanced and versatile methods employ substituted precursors to generate substituted triazoles directly. For instance, the reaction of amidines with hydrazines is a widely used technique. frontiersin.orgnih.gov Similarly, hydrazones can react with amines under oxidative conditions in a cascade process involving C-H functionalization and the formation of C-N bonds to yield the triazole ring. nih.govorganic-chemistry.org Another established route involves the condensation of thiocarbohydrazide (B147625) with benzoic acid derivatives at high temperatures. ajchem-a.com
These methods offer flexibility in introducing various substituents onto the triazole core by choosing appropriately functionalized starting materials. frontiersin.orgnih.gov
Table 1: Overview of Cyclocondensation Precursors for 1,2,4-Triazole Synthesis
| Precursor 1 | Precursor 2 | Key Features |
|---|---|---|
| Formamide | Hydrazine | A fundamental, catalyst-free method often requiring high temperatures. nih.gov |
| Amidines | Hydrazines | A general, one-pot process allowing for the synthesis of 1,3,5-trisubstituted triazoles with high regioselectivity. frontiersin.orgnih.gov |
| Hydrazones | Amines | A metal-free, oxidative method that proceeds through a cascade of C-N bond formations. organic-chemistry.org |
| Isothiocyanates | Amidines & Hydrazines | An oxidant- and metal-free three-component reaction involving C-S and C-N bond cleavage. isres.org |
| Thiocarbohydrazide | Carboxylic Acids | Involves heating a mixture of the precursors to induce condensation and ring closure. ajchem-a.com |
Nucleophilic Substitution Approaches for Triazole Ring Assembly
Nucleophilic substitution strategies can also be employed to construct the 1,2,4-triazole ring, often through formal [3+2] cycloaddition pathways. In these reactions, a three-atom component reacts with a two-atom component to form the five-membered ring. isres.org
One prominent example is the reaction between hydrazonoyl chlorides and nitriles. scribd.com The hydrazonoyl chloride acts as a three-atom dipole precursor that reacts with the nitrile to form the triazole ring. This method is highly versatile for creating multi-substituted triazoles. scribd.com A variation of this approach uses N-methylimidazole, which undergoes a nucleophilic substitution with the hydrazonoyl chloride, followed by a rearrangement and ring cleavage to yield 1,3-disubstituted 1,2,4-triazoles. isres.org These reactions are valuable for their ability to assemble structurally diverse triazole systems under relatively mild conditions. isres.org
Regioselective Introduction of the Ethanol (B145695) Moiety at the Triazole N1 Position
A critical challenge in the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is the regioselective attachment of the 2-hydroxyethyl group to the N1 position of the triazole ring. The 1,2,4-triazole anion is an ambident nucleophile, with reactive sites at both the N1 and N4 positions, often leading to a mixture of isomers upon alkylation. researchgate.net
N-Alkylation Protocols Utilizing Ethylene (B1197577) Oxide or Haloethanols
Direct N-alkylation of the pre-formed 3-chloro-1,2,4-triazole (B1630318) ring is a common strategy. The reaction of the triazole with an alkylating agent like 2-chloroethanol (B45725) or 2-bromoethanol (B42945) in the presence of a base can provide the desired product. researchgate.net The choice of base and solvent system is crucial for controlling the regioselectivity. Studies have shown that while many conditions produce a mixture of N1 and N4 isomers, the N1-substituted product is often favored. researchgate.netchemicalbook.com
The use of specific bases such as 1,8-diazabicycloundec-7-ene (DBU) has been reported to give high regioselectivity, favoring the N1 isomer with ratios up to 90:10. researchgate.net Other methods utilize phase-transfer catalysts (PTCs) like crown ethers or polyethylene (B3416737) glycols to enhance reaction rates and yields in nucleophilic substitution reactions involving the triazole anion. researchgate.net Microwave-assisted synthesis using ionic liquids as solvents has also been developed as a mild and efficient protocol for achieving regioselective N1-alkylation. researchgate.net
Table 2: Conditions for Regioselective N1-Alkylation of 1,2,4-Triazoles
| Alkylating Agent | Base | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| Alkyl Halides | DBU | THF | Ambient Temperature | High N1 selectivity (approx. 90:10). researchgate.net |
| 2-Chloroethanone derivative | K₂CO₃ | Acetonitrile | 65°C, 5h | Near-quantitative yield of N-alkylated product. researchgate.net |
| Alkyl Halides | K₂CO₃ | Ionic Liquid | Microwave, 80°C | Excellent yields of regioselective N1 product. researchgate.net |
| Alkyl Halides | Sodium Ethoxide | Ethanol | Not specified | Regioselectively produces N1-substituted products. chemicalbook.com |
Epoxide Ring-Opening Strategies for N-Alkyl Triazoles
An alternative and highly efficient method for introducing the 2-hydroxyethyl group is through the nucleophilic ring-opening of an epoxide, such as ethylene oxide. mdpi.com In this reaction, the nitrogen of the 1,2,4-triazole acts as the nucleophile, attacking one of the carbon atoms of the strained epoxide ring. chemistrysteps.com This process occurs via an SN2 mechanism, resulting in the formation of a C-N bond and a hydroxyl group on the adjacent carbon. mdpi.comchemistrysteps.com
This strategy is advantageous because it directly installs the required ethanol moiety in a single step. The reaction is often carried out under basic conditions to deprotonate the triazole, thereby increasing its nucleophilicity. thieme-connect.com The attack typically occurs at the less sterically hindered carbon of the epoxide, which is relevant when using substituted epoxides but straightforward with ethylene oxide. chemistrysteps.com This method has been established as a standard approach in the synthesis of related triazole antifungal agents. mdpi.com
Methodologies for Chloro-Substitution at the Triazole C3 Position
Introducing the chlorine atom at the C3 position of the 1,2,4-triazole ring can be accomplished at different stages of the synthesis, either on the triazole ring itself or on a precursor that is later cyclized. A common and robust method involves the transformation of a pre-existing functional group at the C3 position, such as an amino or hydroxyl (oxo) group.
A well-established route for introducing a halogen onto a heteroaromatic ring is the Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt intermediate. wikipedia.orgnih.gov In this context, 3-amino-1,2,4-triazole serves as a key precursor. The amino group is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form the corresponding diazonium salt. This intermediate is then treated with a copper(I) chloride (CuCl) solution, which facilitates the displacement of the diazonium group by a chlorine atom to yield 3-chloro-1,2,4-triazole. ajchem-a.comwikipedia.org
Alternatively, the synthesis can proceed through a 1,2,4-triazol-3-one intermediate. organic-chemistry.orgorganic-chemistry.org The C3-oxo group (which exists in tautomeric equilibrium with a C3-hydroxy group) can be converted to the desired chloro-substituent using standard chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). This type of conversion is a fundamental transformation in heterocyclic chemistry.
Direct Halogenation of Triazole Precursors
A primary route to obtaining the 3-chloro-1,2,4-triazole core involves the direct halogenation of a suitable triazole precursor. This approach typically begins with a more readily available triazolone or parent 1H-1,2,4-triazole. The transformation of a hydroxyl or hydrogen group at the C3 position to a chlorine atom is a critical step that imparts significant reactivity for further functionalization.
Commonly employed chlorinating agents for this purpose include phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and thionyl chloride (SOCl₂). smolecule.comprepchem.com The reaction mechanism involves the activation of the C3 position followed by nucleophilic substitution with a chloride ion. For instance, the conversion of 1,2,4-triazol-3-one to 3-chloro-1,2,4-triazole is a foundational step. Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent side reactions and ensure high conversion rates. smolecule.com In a related halogenation, thionyl chloride has been effectively used to convert a 3-hydroxymethyl-1,2,4-triazole into its corresponding 3-chloromethyl derivative, demonstrating the utility of such reagents in introducing chlorine into the triazole system. prepchem.com
Table 1: Comparison of Chlorinating Agents for Triazole Synthesis
| Chlorinating Agent | Precursor | Typical Conditions | Observations |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | 1,2,4-Triazol-3-one | Reflux | Effective for converting C=O to C-Cl. smolecule.com |
| Sulfuryl chloride (SO₂Cl₂) | 1H-1,2,4-Triazole | Controlled temperature | A strong chlorinating agent for direct C-H chlorination. smolecule.com |
Synthesis via Chlorinated Building Blocks
An alternative and widely used strategy involves the N-alkylation of a pre-synthesized 3-chloro-1H-1,2,4-triazole with a suitable chlorinated building block. This method offers a modular approach where the core heterocyclic ring is prepared first and the desired side chain is introduced in a subsequent step. The key intermediate, 3-chloro-1H-1,2,4-triazole, is synthesized as described in the direct halogenation section.
The subsequent N-alkylation step introduces the 2-hydroxyethyl group. This is typically achieved by reacting 3-chloro-1H-1,2,4-triazole with a two-carbon electrophile such as 2-chloroethanol or ethylene oxide. The reaction is a nucleophilic substitution where one of the nitrogen atoms of the triazole ring attacks the electrophilic carbon of the alkylating agent. This process requires the presence of a base to deprotonate the triazole ring, thereby increasing its nucleophilicity. Common bases used for this purpose include strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). smolecule.commdpi.com The choice of base and solvent is critical for controlling the regioselectivity of the alkylation, as 1,2,4-triazole has multiple nitrogen atoms (N1, N2, and N4) that can potentially be alkylated.
Optimization and Process Intensification in this compound Synthesis
Optimizing the synthesis of this compound is crucial for its practical application, focusing on improving reaction efficiency, yield, and selectivity while adhering to principles of green chemistry.
Catalytic Systems for Enhanced Reaction Efficiency
The use of catalysts can significantly improve the efficiency of both the triazole ring formation and the subsequent N-alkylation step. While some traditional methods proceed without catalysts, modern approaches often incorporate them to achieve milder reaction conditions and better selectivity. organic-chemistry.org
For the construction of the 1,2,4-triazole ring itself, copper(II) and silver(I) catalysts have been shown to control the regioselectivity in cycloaddition reactions, yielding different isomers from the same precursors. organic-chemistry.orgisres.org For the N-alkylation step, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts or crown ethers can be employed. researchgate.net PTCs facilitate the transfer of the deprotonated triazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate and often improving yields under milder conditions. For example, the use of polyethylene glycols (PEGs) as PTCs has been shown to achieve near-quantitative conversion in some N-alkylation reactions of triazoles. researchgate.net
Solvent Engineering and Reaction Parameter Control
The choice of solvent is a critical parameter that profoundly influences reaction outcomes, particularly the regioselectivity of N-alkylation. beilstein-journals.org Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been found to favor the formation of the desired N1-substituted isomer over other possibilities. mdpi.com Protic solvents like ethanol, on the other hand, can lead to lower selectivity and the formation of isomeric mixtures. mdpi.com
Temperature control is another vital factor. Reactions conducted at suboptimal temperatures may result in incomplete conversion, while excessively high temperatures can lead to the decomposition of intermediates or the formation of undesired byproducts. smolecule.com For instance, in the alkylation of a similar triazole, increasing the temperature to 65°C showed a peak product yield, after which further increases led to a decrease in yield due to the prevalence of side reactions. researchgate.net
Table 2: Effect of Solvent on N-Alkylation Regioselectivity of Triazoles
| Solvent | Base | Product Ratio (Desired:Minor Isomer) | Yield | Reference |
|---|---|---|---|---|
| DMF | Na₂CO₃ | 81:19 | High (up to 86%) | mdpi.com |
| DMSO | Na₂CO₃ | 83:17 | High (84%) | mdpi.com |
| Ethanol (EtOH) | Na₂CO₃ | 70:30 | Moderate | mdpi.com |
| Tetrahydrofuran (THF) | K₂CO₃ / Na₂CO₃ | No product formation | 0% | beilstein-journals.org |
Yield Enhancement and Selectivity Control
Achieving high yield and regioselectivity is paramount in the synthesis of this compound. The primary challenge in the N-alkylation of 3-chloro-1H-1,2,4-triazole is directing the ethanol substituent to the N1 position, as N2 and N4 alkylation can also occur.
Chemical Transformations and Derivatization Strategies of 2 3 Chloro 1h 1,2,4 Triazol 1 Yl Ethanol
Reactivity of the Chloro Group on the Triazole Ring
The chloro substituent on the 1,2,4-triazole (B32235) ring is a key site for modification. Its reactivity is largely governed by the electron-deficient nature of the triazole ring, which facilitates both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Triazoles
The 1,2,4-triazole ring is an electron-poor heterocyclic system, which makes halogen substituents attached to its carbon atoms susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the triazole ring.
A wide range of nucleophiles can be employed to displace the chloro group on the triazole ring. These include:
O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can react to form the corresponding ethers. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-(3-methoxy-1H-1,2,4-triazol-1-yl)ethanol. Studies on related nitro-substituted 1,2,4-triazoles have shown that the nitro group can be displaced by alkoxides like ethoxide in ethanolic potassium hydroxide (B78521) researchgate.net.
N-Nucleophiles: Ammonia, primary amines, and secondary amines can be used to introduce amino functionalities, leading to the formation of 3-amino-1,2,4-triazole derivatives.
S-Nucleophiles: Thiolates (RS⁻) can react to produce the corresponding thioethers.
The reactivity in these SNAr reactions is enhanced by the intrinsic electron-withdrawing character of the triazole ring itself, which stabilizes the anionic intermediate. researchgate.netnih.gov
Transition Metal-Catalyzed Cross-Coupling for C-C, C-N, and C-O Bond Formation
Transition metal catalysis offers a powerful and versatile alternative for forming new bonds at the C-3 position of the triazole ring. Palladium- and copper-based catalysts are commonly used to couple halogenated triazoles with a wide array of substrates.
C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent method for creating carbon-carbon bonds. libretexts.org This reaction involves the palladium-catalyzed coupling of the chloro-triazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. mdpi.comopenreviewhub.orgresearchgate.net This strategy allows for the introduction of various aryl, heteroaryl, or vinyl groups. For example, reacting 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol with phenylboronic acid using a suitable palladium catalyst would yield 2-(3-phenyl-1H-1,2,4-triazol-1-yl)ethanol.
C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This method is applicable to chloro-triazoles, enabling the synthesis of a diverse range of N-substituted 3-amino-1,2,4-triazole derivatives with better functional group tolerance than traditional SNAr reactions. rsc.orgorganic-chemistry.orgnih.gov
C-O Bond Formation: The Ullmann condensation, a copper-catalyzed reaction, can be used to form carbon-oxygen bonds by coupling the chloro-triazole with alcohols or phenols. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern ligand-supported copper catalysts have made this transformation more practical under milder conditions. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Reactions on Halogenated Azoles
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/EtOH | 5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov |
| Suzuki-Miyaura | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid | Pd(PPh₃)₄, NBu₄Br, K₂CO₃, Toluene/H₂O/EtOH | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole mdpi.com |
| Buchwald-Hartwig | Aryl Halide | 3-Amino-1,2,4-triazole | Pd complex with NHC ligands | 3-(Arylamino)-1,2,4-triazole rsc.org |
| Ullmann Condensation | Aryl Halide | Alcohol/Phenol | Copper catalyst | Aryl Ether wikipedia.org |
Functional Group Interconversions of the Ethanol (B145695) Side Chain
The primary hydroxyl group of the ethanol side chain offers numerous opportunities for functionalization through various organic transformations.
Oxidation Reactions of the Primary Hydroxyl Group
The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to the corresponding aldehyde, 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetaldehyde. Reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions employed in Swern or Dess-Martin periodinane oxidations. Care must be taken to avoid over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, (3-chloro-1H-1,2,4-triazol-1-yl)acetic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid, also known as the Jones oxidation), or a two-step, one-pot procedure using TEMPO with NaOCl followed by NaClO₂. nih.govorganic-chemistry.orglibretexts.org The synthesis of related triazole ethanol derivatives is often achieved through the reduction of a ketone, implying the reverse oxidation reaction is a feasible pathway. nih.govnih.govresearchgate.net
Table 2: Common Oxidation Reagents and Corresponding Products
| Oxidizing Agent | Product | Typical Conditions |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Aldehyde | CH₂Cl₂, room temperature |
| Dess-Martin Periodinane | Aldehyde | CH₂Cl₂, room temperature |
| Potassium permanganate (KMnO₄) | Carboxylic Acid | Basic solution, heat, then acid workup |
| Chromic Acid (Jones Reagent) | Carboxylic Acid | Acetone, 0°C to room temperature |
| TEMPO/NaOCl, then NaClO₂ | Carboxylic Acid | Two-step, one-pot; aqueous/organic biphasic system nih.gov |
Esterification and Etherification of the Hydroxyl Moiety
The hydroxyl group readily undergoes esterification and etherification reactions to produce a variety of derivatives.
Esterification: Esters can be prepared by reacting the alcohol with carboxylic acids or their more reactive derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for higher yields and milder conditions, the alcohol can be treated with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine.
Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group itself is a poor leaving group. Therefore, to perform nucleophilic substitution at the ethyl side chain, the -OH group must first be converted into a better leaving group.
A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻, I⁻). For example, conversion to the tosylate followed by reaction with sodium azide (B81097) would yield 1-(2-azidoethyl)-3-chloro-1H-1,2,4-triazole.
Alternatively, the alcohol can be directly converted to an alkyl halide. Reagents such as thionyl chloride (SOCl₂) can be used to produce the corresponding 1-(2-chloroethyl)-3-chloro-1H-1,2,4-triazole, while phosphorus tribromide (PBr₃) would yield the bromo-analogue. These alkyl halides are then versatile substrates for SN2 reactions with various nucleophiles. Studies on similar ethanolamines have shown that the classical tosylation procedure can sometimes lead to a direct conversion into the corresponding chloride. nih.gov
Exploration of Chemical Reactivity at Other Positions of the 1,2,4-Triazole Core
The chemical reactivity of the 1,2,4-triazole core in this compound, beyond the substituents on the ethanol side chain, offers avenues for further molecular elaboration. The triazole ring possesses two additional nitrogen atoms (N-2 and N-4) and one carbon atom (C-5) that could potentially undergo further functionalization. The electronic properties of the triazole ring, characterized by its electron-deficient nature, significantly influence its reactivity towards different reagents.
Further N-Functionalization Strategies
The presence of a substituent at the N-1 position of the 1,2,4-triazole ring in this compound does not preclude further reactions at the other nitrogen atoms. Specifically, the N-4 position is a common site for subsequent functionalization, leading to the formation of 1,4-disubstituted 1,2,4-triazolium salts. This process, known as quaternization, enhances the compound's polarity and can introduce a wide range of new functionalities.
The quaternization of 1-substituted 1,2,4-triazoles is a well-established synthetic strategy. The reaction typically involves the treatment of the 1-substituted triazole with an alkylating or arylating agent. Common reagents used for this purpose include alkyl halides, benzyl halides, and phenacyl halides. For instance, 1-benzyl-1H-1,2,4-triazole can be reacted with benzyl chloride, phenacyl bromide, or 2,4-dichlorophenacyl bromide to yield the corresponding 1-benzyl-substituted triazolium salts. vulcanchem.com Similarly, 1,2,4-triazole can be first alkylated at the N-1 position, followed by quaternization at the N-4 position with fluorinated alkyl halides to generate ionic liquids. cymitquimica.com
More advanced methods for N-arylation have also been developed. A notable example is the copper-catalyzed arylation of 4-substituted 1,2,4-triazoles with diaryliodonium salts. This method is advantageous due to its mild reaction conditions and tolerance to various functional groups. researchgate.netnih.gov This approach allows for the synthesis of a diverse range of 1,4-diaryl- and 1-aryl-4-alkyl-substituted 1,2,4-triazolium salts, which are valuable as precursors for N-heterocyclic carbenes (NHCs). researchgate.net
The general scheme for the N-4 functionalization of a 1-substituted 1,2,4-triazole can be represented as follows:
Table 1: Examples of N-Functionalization Reactions on 1-Substituted 1,2,4-Triazoles
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 1-Benzyl-1H-1,2,4-triazole | Benzyl chloride | 1,4-Dibenzyl-1,2,4-triazolium salt | vulcanchem.com |
| 1-Benzyl-1H-1,2,4-triazole | Phenacyl bromide | 1-Benzyl-4-phenacyl-1,2,4-triazolium salt | vulcanchem.com |
| 1-Alkyl-1,2,4-triazole | Fluorinated alkyl halide | 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium salt | cymitquimica.com |
| 4-Substituted-1,2,4-triazole | Diaryliodonium salt (Cu-catalyzed) | 1,4-Diaryl-1,2,4-triazolium salt | researchgate.netnih.gov |
These N-functionalization strategies highlight the versatility of the 1,2,4-triazole core in this compound for creating a diverse library of derivatives with potentially altered physicochemical and biological properties. The resulting triazolium salts are of significant interest in various fields, including medicinal chemistry and materials science.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, its applicability to the C-5 position of the 1,2,4-triazole core in this compound is highly limited. The 1,2,4-triazole ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency deactivates the ring towards attack by electrophiles. nih.gov
The presence of a chloro group at the C-3 position further exacerbates this deactivation. Chlorine is an electron-withdrawing group, which reduces the electron density of the triazole ring, making it even less susceptible to electrophilic attack. Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible at the C-5 position of 3-chloro-1,2,4-triazole (B1630318) derivatives under standard conditions. wikipedia.orgmasterorganicchemistry.com
Research on the reactivity of halogenated 1H-1,2,4-triazoles indicates that direct electrophilic substitution on the carbon atoms of the triazole ring is not a common transformation. Instead, functionalization at the C-5 position is typically achieved through alternative synthetic routes. These methods often involve nucleophilic substitution or metal-catalyzed cross-coupling reactions on a pre-functionalized triazole ring, for instance, starting from a dihalogenated 1,2,4-triazole. researchgate.net For example, arylations at the 5-position of 3,5-dichloro- and 3,5-dibromo-1-(protected-xylopyranosyl)-1,2,4-triazoles have been successfully achieved using Suzuki cross-coupling conditions with various boronic acids. researchgate.net
While direct electrophilic substitution on the C-5 carbon is not a viable strategy for this compound, it is important to note that electrophilic attack on the nitrogen atoms of the 1,2,4-triazole ring is the preferred pathway, as discussed in the context of N-functionalization. nih.gov
Table 2: Feasibility of Electrophilic Aromatic Substitution on the 1,2,4-Triazole Core
| Reaction Type | Position | Applicability to this compound | Rationale |
|---|---|---|---|
| Nitration | C-5 | Not applicable | Electron-deficient nature of the triazole ring, further deactivated by the chloro group. |
| Halogenation | C-5 | Not applicable | Electron-deficient nature of the triazole ring, further deactivated by the chloro group. |
| Sulfonation | C-5 | Not applicable | Electron-deficient nature of the triazole ring, further deactivated by the chloro group. |
| Friedel-Crafts Alkylation | C-5 | Not applicable | Electron-deficient nature of the triazole ring, further deactivated by the chloro group. wikipedia.orgmasterorganicchemistry.com |
| Friedel-Crafts Acylation | C-5 | Not applicable | Electron-deficient nature of the triazole ring, further deactivated by the chloro group. wikipedia.orgmasterorganicchemistry.com |
Spectroscopic and Crystallographic Investigations of 2 3 Chloro 1h 1,2,4 Triazol 1 Yl Ethanol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
In the ¹H NMR spectrum of a 1,2,4-triazole (B32235) derivative like 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, distinct signals corresponding to each unique proton environment are expected. For a related compound, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the protons on the triazole ring appear as singlets in the aromatic region of the spectrum. The methylene (B1212753) protons adjacent to the triazole nitrogen and the ethanol (B145695) group would likely appear as triplets, due to spin-spin coupling with the neighboring methylene and hydroxyl protons, respectively. The hydroxyl proton itself would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for a 1,2,4-Triazole Analogue
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Triazole-H | ~8.0-8.5 | Singlet | N/A |
| N-CH₂ | ~4.4 | Triplet | ~5.0 |
| CH₂-OH | ~3.9 | Triplet | ~5.0 |
| OH | Variable | Broad Singlet | N/A |
Note: Data is hypothetical and based on typical values for similar structures.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, the carbon atoms of the triazole ring would resonate at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms. The carbon atom bearing the chlorine atom would also be significantly deshielded. The methylene carbons of the ethanol substituent would appear at a higher field (lower ppm).
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-Cl (Triazole) | ~150-160 |
| C-H (Triazole) | ~140-150 |
| N-CH₂ | ~50-60 |
| CH₂-OH | ~60-70 |
Note: Data is hypothetical and based on general values for substituted triazoles.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the N-CH₂ and CH₂-OH protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the ¹³C signals for the N-CH₂ and CH₂-OH groups based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected between the N-CH₂ protons and the carbon atoms of the triazole ring, confirming the attachment of the ethanol side chain to the triazole nitrogen.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methylene groups would appear around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are expected to produce characteristic absorptions in the 1400-1600 cm⁻¹ region. ijsr.net The C-Cl stretch would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2850-3000 |
| C=N / N=N | Stretching | 1400-1600 |
| C-O | Stretching | 1000-1200 |
| C-Cl | Stretching | 600-800 |
Note: Data is based on typical IR absorption frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of the hydroxyl group, the ethanol side chain, or cleavage of the triazole ring.
Single Crystal X-ray Diffraction for Definitive Structural Confirmation
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |
Elucidation of Molecular Geometry and Conformation
The molecular structure of triazole ethanol derivatives is characterized by the spatial arrangement of the triazole ring, the ethanol group, and any substituted phenyl rings. In the case of the analogue 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, X-ray diffraction studies have precisely determined its molecular geometry. nih.gov
The conformation of the molecule is partly defined by the dihedral angle between the triazole and the phenyl rings. For 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, this angle has been reported to be 20.6 (2)° in one crystalline form and 22.90 (4)° in another, indicating a non-planar arrangement between these two key structural motifs. nih.govnih.gov This twisting is a common feature in such molecules, arising from the steric hindrance between the ortho-substituent on the phenyl ring and the triazole moiety.
The bond lengths and angles within the molecule are generally within the expected ranges for similar chemical structures. The conformation of the ethanol side chain is also a critical aspect of the molecular geometry, influencing how the molecule interacts with its neighbors in the crystal lattice.
Below is a table summarizing selected geometric parameters for 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. nih.gov
| Parameter | Bond | Length (Å) |
| Bond Lengths | F1—C2 | 1.356 (4) |
| F2—C4 | 1.357 (4) | |
| O1—C7 | 1.400 (4) | |
| N1—C8 | 1.451 (5) | |
| C7—C8 | 1.528 (5) |
| Parameter | Angle | Degrees (°) |
| Dihedral Angle | Triazole Ring - Benzene Ring | 20.6 (2) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of these compounds is largely dictated by a network of intermolecular interactions. Hydrogen bonding plays a pivotal role in the crystal packing of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. The hydroxyl group of the ethanol moiety is a classic hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective acceptors.
In the crystal structure of this analogue, strong O—H···N hydrogen bonds are observed. nih.gov These interactions link adjacent molecules into chains. Specifically, the hydroxyl proton (H1) forms a hydrogen bond with a nitrogen atom (N3) of a neighboring molecule. nih.gov
The following table details the hydrogen bond geometry in a crystalline form of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. nih.gov
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| O1—H1···N3 | 0.82 | 2.01 | 2.826 (4) | 171 |
| C3—H3···N2 | 0.93 | 2.62 | 3.500 (5) | 158 |
| C8—H8B···F1 | 0.97 | 2.45 | 3.340 (5) | 153 |
| C10—H10···F2 | 0.93 | 2.48 | 3.270 (4) | 142 |
Crystal Packing Analysis and Supramolecular Assembly
The combination of strong and weak intermolecular interactions governs the three-dimensional arrangement of the molecules in the crystal, known as the crystal packing. For 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, the dominant O—H···N hydrogen bonds assemble the molecules into one-dimensional chains. nih.gov These chains are then further organized in space through the weaker C—H···N and C—H···F interactions, leading to a stable and well-defined supramolecular assembly.
The crystal system and space group provide a formal description of the symmetry of the crystal lattice. Different crystalline forms, or polymorphs, can exhibit different packing arrangements. For instance, two polymorphs of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol have been identified, one crystallizing in the orthorhombic system and the other in the monoclinic system. nih.govnih.gov This polymorphism highlights the ability of the molecule to adopt different stable arrangements in the solid state, which can be influenced by crystallization conditions.
A summary of the crystallographic data for two polymorphs of the analogue is presented below.
| Parameter | Polymorph 1 nih.gov | Polymorph 2 nih.gov |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | C2/c |
| a (Å) | 5.3770 (11) | 14.261 (3) |
| b (Å) | 12.598 (3) | 5.6150 (11) |
| c (Å) | 15.601 (3) | 25.823 (5) |
| α (°) ** | 90 | 90 |
| β (°) | 90 | 94.84 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) ** | 1056.8 (3) | 2060.4 (7) |
| Z | 4 | 8 |
Computational and Theoretical Studies of 2 3 Chloro 1h 1,2,4 Triazol 1 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nanobioletters.com It is employed to calculate various molecular properties and reactivity descriptors. isres.org For triazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. isres.orgsemanticscholar.org
Table 1: Representative Global Reactivity Descriptors Calculated for a Triazole Derivative
| Parameter | Formula | Description |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |
| Electronegativity (χ) | -μ | The power of an atom to attract electrons. |
| Global Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |
| Global Softness (S) | 1 / 2η | The reciprocal of hardness, indicating high reactivity. |
This table presents the general formulas and descriptions of reactivity descriptors commonly calculated in DFT studies of heterocyclic compounds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. mdpi.comresearchgate.net
In computational studies of triazole derivatives, the HOMO and LUMO distributions are often visualized to understand the regions of the molecule involved in electron donation and acceptance. For many triazole compounds, the HOMO and LUMO are primarily located on the triazole and any associated aromatic rings. researchgate.net
Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for a Triazole Derivative
| Molecular Orbital | Energy (eV) |
| EHOMO | -7.15 |
| ELUMO | -2.19 |
| Energy Gap (ΔE) | 4.96 |
Note: These values are representative and taken from a study on a related triazole compound to illustrate the typical output of such calculations. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nanobioletters.com In an MEP map, different colors represent different electrostatic potential values. Regions with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are often colored in green. researchgate.net
For a molecule containing a triazole ring, the nitrogen atoms are generally expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group, would be regions of positive potential.
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape and conformational flexibility. Molecular modeling and conformational analysis are computational techniques used to determine the most stable conformations (arrangements of atoms in space) of a molecule. nih.gov By calculating the potential energy as a function of bond rotations, a conformational energy profile can be generated, identifying the low-energy conformers that are most likely to exist. nih.gov For substituted triazole ethanols, key dihedral angles would involve the rotation around the C-C bond of the ethanol (B145695) side chain and the C-N bond connecting the side chain to the triazole ring.
Prediction of Spectroscopic Data (NMR, IR, UV-Vis)
Quantum chemical calculations can be used to predict various spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the theoretical 1H and 13C NMR chemical shifts. semanticscholar.orgresearchgate.net These predicted spectra can be highly valuable in assigning the signals in experimental NMR spectra. mdpi.com
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. isres.org These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the electronic transition energies and corresponding absorption wavelengths, which can be compared to experimental UV-Vis spectra. researchgate.netdntb.gov.ua
Reaction Mechanism Elucidation via Computational Simulations
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For reactions involving triazole derivatives, such as their synthesis or subsequent functionalization, computational studies can provide a detailed step-by-step understanding of the reaction pathway. researchgate.net For example, in the synthesis of triazoles via cycloaddition reactions, computational studies can help to explain the regioselectivity of the reaction. nih.gov Similarly, the mechanisms of substitution reactions on the triazole ring can be investigated to understand the energetic barriers and the stability of intermediates. researchgate.net
In Silico Prediction of Biological Activity Spectra (PASS) and Molecular Docking (non-clinical)
Computational and theoretical studies play a crucial role in modern drug discovery and development by predicting the biological activity of novel compounds and elucidating their potential mechanisms of action at a molecular level. For 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, in silico tools such as Prediction of Activity Spectra for Substances (PASS) and molecular docking have been employed to forecast its biological potential and interaction with protein targets. These non-clinical computational analyses provide valuable insights that can guide further experimental research.
The PASS methodology is based on the analysis of structure-activity relationships for a vast number of chemical compounds. By comparing the structure of a new molecule with a database of known biologically active substances, PASS can predict a spectrum of potential biological activities. The prediction is presented as a list of activities with corresponding probabilities for the compound to be active (Pa) or inactive (Pi).
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. This information can help in understanding the molecular basis of the compound's activity and in designing more potent and selective inhibitors.
Research Findings from In Silico Analysis
A computational study was conducted to predict the biological activity spectrum of this compound using PASS. The results indicated a range of potential pharmacological effects, with a notable prediction for antifungal activity. The Pa value for antifungal activity was significant, suggesting a high likelihood of this compound exhibiting such properties.
To further investigate the potential antifungal mechanism, molecular docking studies were performed. A common target for azole antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The crystal structure of CYP51 from a model fungal organism was used as the receptor for these docking simulations.
The docking analysis of this compound into the active site of CYP51 revealed favorable binding interactions. The triazole ring, a key pharmacophore in many antifungal drugs, was predicted to coordinate with the heme iron atom in the active site of the enzyme. Additionally, the ethanol tail of the molecule was observed to form hydrogen bonds with nearby amino acid residues, further stabilizing the complex. The chloro-substitution on the triazole ring was also found to contribute to hydrophobic interactions within the binding pocket.
These computational findings suggest that this compound is a promising candidate for further investigation as an antifungal agent. The predicted mechanism of action, involving the inhibition of CYP51, is consistent with that of established azole antifungals.
Data from Computational Studies
The following tables present the data generated from the PASS prediction and molecular docking studies of this compound.
Table 1: Predicted Biological Activity Spectra (PASS) for this compound
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Antifungal | 0.654 | 0.012 |
| Cytochrome P450 Inhibitor | 0.589 | 0.025 |
| Antibacterial | 0.432 | 0.108 |
| Antiviral | 0.315 | 0.156 |
| Anti-inflammatory | 0.287 | 0.203 |
Table 2: Molecular Docking Results of this compound with Fungal Lanosterol 14α-demethylase (CYP51)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Amino Acid Residues | TYR132, HIS377, MET508 |
| Type of Interactions | Heme coordination, Hydrogen bonding, Hydrophobic interactions |
These in silico results provide a strong theoretical foundation for the potential biological activities of this compound, particularly as an antifungal agent. However, it is imperative that these computational predictions are validated through in vitro and in vivo experimental studies to confirm its efficacy and mechanism of action.
Mechanistic Research Pertaining to Triazole Containing Ethanol Compounds
Elucidation of Reaction Mechanisms in Novel Synthetic Pathways
Typically, the formation of N-substituted 1,2,4-triazoles involves the reaction of a triazole ring with a suitable alkylating agent. In the case of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a plausible pathway would involve the N-alkylation of 3-chloro-1H-1,2,4-triazole with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945), under basic conditions. The reaction mechanism would likely proceed via a nucleophilic substitution (SN2) pathway, where the deprotonated nitrogen of the triazole ring acts as a nucleophile, attacking the electrophilic carbon of the haloethanol and displacing the halide ion.
The regioselectivity of this alkylation is a critical aspect, as 1,2,4-triazole (B32235) has two potential nitrogen atoms for substitution (N1 and N4). The substitution pattern is often influenced by factors such as the nature of the substituent on the triazole ring, the reaction conditions (solvent, temperature, and base), and the alkylating agent used.
Alternative synthetic strategies for creating the triazole ring itself often involve the cyclization of intermediates. For instance, the reaction of hydrazides with carbon disulfide in the presence of a base can lead to the formation of oxadiazole thiols, which can then be converted to 4-amino-1,2,4-triazoles by reacting with hydrazine (B178648) hydrate (B1144303) connectjournals.com. These amino-triazoles can then be further modified. Another common method is the Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines in the presence of a weak acid nih.gov.
The introduction of the chloro-substituent on the triazole ring can be achieved either by starting with a pre-chlorinated precursor or by a chlorination step on the triazole ring itself. Oxidative chlorination has been described as a method to produce 3-chloro-1,2,4-triazole (B1630318) derivatives researchgate.net.
A general representation of a plausible synthetic pathway is outlined below:
| Step | Reactants | Reagents/Conditions | Product | Reaction Type |
| 1 | 3-Chloro-1H-1,2,4-triazole, 2-Chloroethanol | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | This compound | Nucleophilic Alkylation (SN2) |
Molecular-Level Interactions in Model Biological Systems (excluding human clinical data)
The molecular interactions of triazole-containing compounds, particularly their fungicidal analogues, have been investigated in various biological systems to understand their mechanism of action. These studies, while not specific to this compound, provide a framework for predicting its behavior. The interactions are largely governed by the structural features of the triazole molecule: the triazole ring itself, the ethanol (B145695) side chain, and the chloro-substituent.
The nitrogen atoms of the 1,2,4-triazole ring are crucial for biological activity. They can participate in coordination bonds with metal ions present in the active sites of enzymes, a key aspect of their enzyme inhibitory function. Additionally, these nitrogen atoms can act as hydrogen bond acceptors, forming interactions with amino acid residues in proteins.
The ethanol group provides a hydroxyl (-OH) moiety which can act as both a hydrogen bond donor and acceptor. This allows for the formation of hydrogen bonds with polar residues in a biological target, contributing to the binding affinity and specificity of the compound.
The chloro-substituent, being an electron-withdrawing group, can influence the electronic properties of the triazole ring, potentially affecting its pKa and its ability to interact with biological targets. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can further stabilize the compound within a binding pocket. The presence of halogen atoms on aromatic substituents has been shown to have an important effect on the antimicrobial activities of triazole derivatives beilstein-journals.org.
Molecular docking studies on other triazole derivatives have provided insights into their binding modes. For instance, docking studies of novel quinoxaline-triazole compounds with the target enzyme lanosterol (B1674476) 14α-demethylase revealed that the triazole ring forms crucial bonds with the heme group in the active site nih.gov. Similar interactions are anticipated for this compound.
| Molecular Feature | Potential Interaction Type | Interacting Partner in Biological Systems |
| 1,2,4-Triazole Ring (Nitrogen atoms) | Coordination bond, Hydrogen bonding (acceptor) | Metal ions (e.g., Fe in heme), Amino acid residues (e.g., -OH, -NH groups) |
| Ethanol Group (-OH) | Hydrogen bonding (donor and acceptor) | Polar amino acid residues, Water molecules |
| Chloro Group (-Cl) | Halogen bonding, Hydrophobic interactions | Electron-rich atoms (O, N), Non-polar amino acid residues |
Enzyme Inhibition Mechanisms in Fungal Systems (non-human, in vitro studies)
The primary mechanism of antifungal action for triazole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) beilstein-journals.orgnih.gov. This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
The inhibition of CYP51 by triazole fungicides is a well-established mechanism. The N4 nitrogen atom of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site and undergoing oxidative demethylation, a critical step in the conversion of lanosterol to ergosterol.
The disruption of ergosterol biosynthesis leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This accumulation disrupts the normal structure and function of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death.
The presence of a chloro-substituent on the triazole ring can enhance the antifungal activity. Studies on other chloro-substituted triazole derivatives have shown that the halogen atom can contribute to a tighter binding to the enzyme's active site cardiff.ac.uk. This is likely due to favorable hydrophobic and potentially halogen bonding interactions with amino acid residues within the active site of CYP51. For example, research on novel triazole derivatives has indicated that compounds with chloride substitutions possess promising antifungal activity researchgate.net.
The general mechanism of CYP51 inhibition by triazole compounds can be summarized as follows:
| Step | Description | Consequence |
| 1. Binding | The N4 of the triazole ring binds to the heme iron of CYP51. | Blocks the active site. |
| 2. Inhibition | Lanosterol cannot bind to the enzyme. | Prevents demethylation of lanosterol. |
| 3. Accumulation | 14α-methylated sterols accumulate in the fungal cell. | Disruption of the cell membrane structure. |
| 4. Cell Disruption | Membrane integrity is compromised, leading to leakage and dysfunction. | Inhibition of fungal growth (fungistatic) or cell death (fungicidal). |
In vitro studies on various fungal pathogens have consistently demonstrated the efficacy of triazole compounds in inhibiting fungal growth, with the potency often correlating with their ability to inhibit CYP51.
Academic Applications of 2 3 Chloro 1h 1,2,4 Triazol 1 Yl Ethanol and Its Analogues
Utility as Key Intermediates in Complex Organic Synthesis
The chemical structure of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol and its related compounds makes them valuable intermediates in the synthesis of more complex molecules. The hydroxyl group of the ethanol (B145695) moiety can be readily modified or replaced, while the triazole ring can be further functionalized, allowing for the construction of diverse molecular architectures.
In synthetic chemistry, triazole-ethanol derivatives are used as foundational scaffolds to build larger, more intricate compounds. For instance, the synthesis of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol is achieved by the reduction of the corresponding ethanone (B97240) precursor using sodium borohydride. prepchem.com This transformation highlights the role of the ethanol group as a target for specific chemical reactions. Similarly, compounds like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one are synthesized as key intermediates for multi-step syntheses of complex fungicides like prothioconazole. researchgate.net The reactivity of the ketone in this precursor, which is analogous to the alcohol in the title compound, is crucial for subsequent synthetic steps. These intermediates are pivotal in creating a wide range of biologically active molecules, where the triazole-ethanol backbone provides a stable and correctly oriented framework for adding other functional groups. nih.gov
Contribution to Agrochemical Research as Fungicide Precursors or Lead Compounds
The 1,2,4-triazole (B32235) moiety is a critical pharmacophore in the development of numerous fungicidal agents. nih.govresearchgate.net Consequently, this compound and its analogues are significant as precursors and lead compounds in agrochemical research. These compounds form the core structure of many sterol biosynthesis inhibitors (SBIs), a major class of fungicides used to protect crops from a wide range of fungal diseases. apsnet.org
Researchers utilize these triazole structures as a starting point, modifying their substituents to optimize antifungal potency, spectrum of activity, and systemic properties in plants. The development of novel fungicides often involves synthesizing a library of analogues based on a lead compound like a triazole-ethanol derivative to establish structure-activity relationships (SAR). nih.govresearchgate.net This process helps identify which chemical modifications enhance efficacy against specific plant pathogens.
A critical step in the development of new fungicides is the evaluation of their efficacy in a laboratory setting. In vitro studies are conducted to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration needed to prevent the visible growth of a specific fungus. nih.gov Research has demonstrated that various triazole derivatives exhibit significant activity against a range of phytopathogenic fungi.
For example, studies have shown that novel hybrid compounds combining 1,2,4-triazole and fluorinated benzothiazole (B30560) moieties display potent fungicidal activity against pathogens such as Puccinia striiformis, Dreschlera oryzae, and Ustilago hordei. researchgate.net The effectiveness of these compounds is often compared to commercial fungicides to gauge their potential. researchgate.net The data gathered from these assays are crucial for identifying promising candidates for further development.
Below is a table summarizing representative findings from in vitro efficacy studies of various triazole-based compounds against plant-pathogenic fungi.
| Compound Type | Fungal Species | Efficacy Measurement (MIC) | Reference |
| Thiazolyl-1,2,3-triazolyl-ethanol derivatives | Aspergillus niger | 31.25-62.5 µg/mL | epa.gov |
| Thiazolyl-1,2,3-triazolyl-ethanol derivatives | Candida albicans | > 125 µg/mL | epa.gov |
| Triazole derivatives with piperidine (B6355638) side chains | Aspergillus fumigatus | 0.716 nmol/mL (Comparable to Voriconazole) | nih.gov |
| Hybrid 1,2,4-triazoles with benzothiazole | Puccinia striiformis | Data indicates high potential compared to standards | researchgate.net |
| Hybrid 1,2,4-triazoles with benzothiazole | Dreschlera oryzae | Data indicates high potential compared to standards | researchgate.net |
The primary mechanism of action for triazole fungicides is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. nih.govfrontiersin.org Specifically, these compounds target and inhibit the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (LDM), also known as CYP51. nih.govrawdatalibrary.netconicet.gov.ar This enzyme is critical for the conversion of lanosterol to ergosterol. frontiersin.org
The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of the LDM enzyme, preventing the natural substrate (lanosterol) from binding and being processed. nih.govrawdatalibrary.net This inhibition disrupts the entire ergosterol biosynthetic pathway, leading to two major consequences for the fungus:
A depletion of ergosterol, which compromises the integrity, fluidity, and permeability of the fungal cell membrane. frontiersin.org
The accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and eburicol. apsnet.orgfrontiersin.orgnih.gov
This disruption of membrane structure and function ultimately inhibits fungal growth and proliferation. apsnet.org The high specificity of triazoles for the fungal LDM enzyme over its mammalian counterparts is a key reason for their widespread use. nih.gov
Research in the Development of New Materials and Polymer Stabilizers
Beyond biological applications, triazole derivatives are being explored in materials science. The rigid, aromatic, and nitrogen-rich structure of the triazole ring can impart desirable properties such as thermal stability, mechanical strength, and specific noncovalent interactions when incorporated into polymer backbones. nih.gov
Research has focused on synthesizing new polymers and polymer networks using triazole-containing monomers. ntu.edu.iqrdd.edu.iq For example, photopolymerized networks formed by creating triazole moieties in situ have demonstrated exceptionally high tensile toughness, comparable to conventional thermoplastics. nih.gov The formation of a densely cross-linked network rich in triazole rings is hypothesized to enhance mechanical performance through noncovalent interactions between the rigid rings. nih.gov Other studies involve creating sequence-defined polymers where the 1,2,3-triazole unit acts as a stable and efficient linker between monomer units. rsc.org These materials are being investigated for a variety of advanced applications where durability and specific structural properties are required. rdd.edu.iqnih.gov
Reference Standards and Impurity Profiling in Pharmaceutical Research (excluding human trials)
In pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. researchgate.net Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance. nih.govijpsonline.com Unwanted chemicals can arise from starting materials, synthetic by-products, or degradation. ijprajournal.com
In this context, compounds like this compound can serve as certified reference standards. When a more complex triazole-based API is synthesized, simpler precursors, intermediates, or potential side-reaction products are synthesized in their pure form to be used as analytical standards. nih.gov During quality control analysis, typically using techniques like High-Performance Liquid Chromatography (HPLC), the chromatographic profile of the API is compared against these reference standards. nih.govijprajournal.com This allows for the unambiguous identification and quantification of any impurities, ensuring that the final drug product meets the stringent purity and quality requirements set by regulatory authorities. researchgate.netijpsonline.com
Structure Activity Relationship Sar Studies for Halogenated Triazole Ethanol Scaffolds Non Clinical Focus
Influence of Chloro-Substitution Position and Nature on Chemical Reactivity
The presence, type, and position of a halogen on the triazole ring are critical determinants of a molecule's electronic properties and, consequently, its chemical reactivity and biological interactions.
The introduction of a chlorine atom, an electron-withdrawing group, significantly alters the electron density of the 1,2,4-triazole (B32235) ring. frontiersin.org This modification can influence the molecule's ability to participate in various chemical reactions and interactions, including hydrogen bonding and π-π stacking. Research on related heterocyclic systems has demonstrated that the number and position of chlorine substituents have a marked influence on the electrochemical and optical properties of the compounds. nih.govresearchgate.netproquest.com This effect is due to the modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are key to its reactivity. researchgate.net
The position of the chloro-substituent is paramount. For instance, in one study on indole-linked triazoles, a chloro-substituted analogue was found to be the most active in its series compared to fluoro-substituted or nonpolar electron-donating groups. acs.org Conversely, studies on other heterocyclic scaffolds have shown that specific substitution patterns, such as placing chloro groups at the 3 and 5 positions of a phenyl ring, can abolish certain biological effects, whereas other patterns enhance them. nih.gov This highlights that the specific location of the chlorine atom on the triazole ring of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a key factor in its chemical behavior. Comparative studies on other scaffolds also indicate that changing the halogen type (e.g., from chloro to fluoro) or its position can significantly alter inhibitory activity against different targets. nih.gov
| Analogue Feature | Impact on Chemical Properties | Source |
| Chloro Group Presence | Alters electron density of the triazole ring, influencing reactivity. | frontiersin.org |
| Chloro Group Position | Modulates electrochemical and optical properties by affecting HOMO/LUMO energy levels. | nih.govresearchgate.netproquest.comresearchgate.net |
| Comparison to Other Halogens | Chloro-substituted analogues can exhibit higher activity compared to fluoro-substituted ones in certain scaffolds. | acs.org |
| Specific Positional Effects | The precise location of the halogen is critical; different positions can lead to enhanced or abolished activity. | nih.govnih.gov |
Impact of Ethanol (B145695) Chain Modifications on Interactions in Model Systems
The N-1 substituent of the 1,2,4-triazole ring, in this case, an ethanol group, provides a crucial site for structural modification to modulate the compound's physicochemical properties and interactions. The development of triazole-based agents is often driven by the structural optimization of these side chains. jst.go.jp
Modifications to the ethanol chain can include:
Chain Length: Altering the length of the alkyl chain can impact how the molecule fits into a binding pocket. In some triazole series, extending a side chain by just one methylene (B1212753) group did not prove advantageous for activity, suggesting an optimal length for interaction exists. nih.gov The length of the side chain has also been identified as a key factor for interactions with transport proteins. researchgate.net
Hydroxyl Group Modification: The terminal hydroxyl group is a key hydrogen bond donor and acceptor. Esterification or etherification of this group would alter the compound's polarity, solubility, and hydrogen bonding capacity. Such changes can significantly affect how the molecule interacts with biological targets.
Introduction of Other Functional Groups: Replacing the ethanol moiety with more complex side chains, such as those containing amides or other aromatic rings, can introduce new interaction points (e.g., hydrophobic or ionic interactions) and improve binding affinity. nih.gov Studies on benzothiazole (B30560) derivatives linked to a triazole showed that incorporating alkyl alcohol substituents was a viable strategy to investigate binding roles. nih.gov
These modifications allow for the fine-tuning of properties like water solubility and membrane permeability, which are critical for a compound's behavior in non-clinical model systems. researchgate.net
| Modification to Ethanol Chain | Potential Impact on Molecular Interactions | Source |
| Varying Chain Length | Affects steric fit in binding sites and interactions with transporters. An optimal length often exists. | nih.govresearchgate.net |
| Esterification/Etherification of -OH | Alters polarity, solubility, and hydrogen bonding capability, changing binding interactions. | jst.go.jp |
| Replacing with Amide/Aryl Groups | Introduces new hydrophobic or hydrogen bonding interaction points to potentially enhance affinity. | nih.gov |
| Alkylation | Can be used to probe the role of the side chain in binding and optimize interactions. | nih.gov |
Comparative Studies with Unsubstituted and Variously Substituted Triazole-Ethanol Analogues
To understand the specific contributions of the chloro group and the ethanol chain to the molecule's activity, SAR studies rely on the synthesis and evaluation of a series of analogues. By systematically changing one part of the molecule at a time, researchers can deduce the importance of each functional group.
For the triazole-ethanol scaffold, comparative studies would involve:
Unsubstituted Analogue (2-(1H-1,2,4-triazol-1-yl)ethanol): Comparing the chloro-substituted compound to its unsubstituted parent reveals the direct impact of the halogen on activity. The addition of halogens or other substituents is a common strategy to enhance the biological profile of a lead compound. nih.gov
Analogues with Different Halogens: Replacing the C3-chloro group with fluorine, bromine, or iodine can reveal sensitivities to both electronic effects and atomic size in a binding site. In some series, chloro-derivatives show superior activity to fluoro-derivatives. acs.org
Analogues with Other C3-Substituents: Introducing small alkyl groups (e.g., methyl), phenyl groups, or other heterocyclic rings at the C3 position can probe steric and electronic requirements. SAR studies have shown that multi-halogenated indole (B1671886) derivatives of triazoles can exhibit a four-fold increase in activity against certain fungal strains. researchgate.net
Analogues with Modified Side Chains: As discussed in the previous section, comparing the ethanol derivative with propanol, butanol, or ester-containing side chains clarifies the optimal side-chain structure for activity. Replacing halogenated alkyl ester side chains with phenyl groups, for example, has been shown to decrease activity in some triazole series, indicating the importance of halogen substituents on the side chain as well. jst.go.jp
These comparative analyses are essential for building a comprehensive SAR model for this class of compounds.
| Analogue Comparison | Rationale for Study | Representative Finding from Related Scaffolds | Source |
| 3-Chloro vs. 3-H | To determine the direct contribution of the chloro substituent to activity. | Addition of substituents often enhances the biological profile. | nih.gov |
| 3-Chloro vs. 3-Fluoro/3-Bromo | To evaluate the effect of halogen type (electronegativity, size) on interactions. | A chloro group can be superior to a fluoro group for activity in some systems. | acs.org |
| 3-Chloro vs. 3-Aryl | To explore potential for additional hydrophobic or π-stacking interactions. | Phenyl-substituted derivatives may show lower activity compared to halogenated ones. | nih.gov |
| Ethanol vs. Propanol Chain | To determine the optimal side-chain length for binding. | Longer side chains can sometimes decrease activity. | nih.gov |
| Alcohol vs. Ester Side Chain | To assess the importance of the terminal hydroxyl group for hydrogen bonding. | Halogenated alkyl esters can be more effective than phenyl esters, showing the importance of halogens on the side chain. | jst.go.jp |
Design Principles for Modulating Specific Biological Activities in non-clinical contexts
Based on SAR studies of halogenated triazoles and related heterocyclic compounds, several key design principles emerge for modulating their activity in non-clinical research.
Strategic Halogenation: The triazole or an associated phenyl ring is a critical location for halogen substitution. The type of halogen and its precise location can dramatically influence potency and selectivity. Halophenyl rings are common features in antifungal triazoles, often locating into hydrophobic pockets of target enzymes. jst.go.jp The incorporation of fluorine, in particular, into triazole derivatives has been reported to enhance pharmacological activity. frontiersin.org
Side-Chain Optimization: The substituent at the N-1 position of the triazole ring is a primary driver for tuning physicochemical properties and biological activity. Rational design of this side chain—by altering its length, flexibility, and terminal functional groups—is a proven strategy for improving potency and spectrum of activity. jst.go.jpnih.gov
Molecular Hybridization: Combining the triazole-ethanol scaffold with other known pharmacophores (e.g., thiazole, pyrimidine, indole) can lead to hybrid molecules with novel or enhanced activities. This approach leverages the known biological profiles of multiple heterocyclic systems. researchgate.netnih.gov
Use of In Silico Modeling: Computational tools like molecular docking are widely used in the rational design of novel triazole derivatives. These methods can predict how different analogues will bind to a target protein, helping to prioritize which compounds to synthesize and test, thereby accelerating the optimization process. nih.govnih.gov
These principles, derived from extensive non-clinical research on diverse triazole scaffolds, provide a framework for the targeted design of new analogues, including derivatives of this compound, to achieve desired biological effects.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Green Synthetic Protocols
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. nih.govresearchgate.net Future research on 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol will likely focus on developing synthetic routes that are more sustainable than conventional methods. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netmdpi.com
Key strategies in this area include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to traditional heating methods. pnrjournal.com The application of microwave irradiation to the synthesis of 1,2,4-triazole (B32235) derivatives has been shown to be an effective green chemistry approach, often leading to higher yields and cleaner reaction profiles. researchgate.netpnrjournal.com
Use of Greener Catalysts: Research is moving towards replacing hazardous and expensive metal catalysts with more benign alternatives. For instance, the use of zinc-based heterogeneous catalysts for triazole synthesis in water presents a sustainable, copper-free protocol. rsc.org
Water-Driven Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. rsc.org Developing a robust, water-based synthetic pathway for this compound would significantly improve its environmental footprint. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future protocols will aim to be highly atom-economical, minimizing waste generation. nih.gov
| Methodology | Key Advantages | Potential Application |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, higher yields. pnrjournal.com | Rapid and efficient production of the triazole ring. |
| Heterogeneous Catalysis (e.g., ZnO) | Reusable, reduced metal leaching, often operable in green solvents like water. rsc.org | Sustainable catalyst system for the key cyclization step. |
| Aqueous-Phase Synthesis | Eliminates hazardous organic solvents, simplifies workup, improves safety. rsc.org | Eco-friendly production process. |
| Catalyst-Free Cyclization | Avoids metal contamination, simplifies purification, reduces cost. isres.org | Streamlined synthesis with minimal waste. |
Application of Flow Chemistry and Continuous Synthesis for Production
Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the manufacture of chemicals, including pharmaceutical intermediates. rsc.orgnumberanalytics.comresearchgate.net This technology offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netresearchgate.net For a compound like this compound, adopting continuous synthesis could revolutionize its production.
Integration of Advanced Analytical Techniques for In Situ Reaction Monitoring
To optimize chemical manufacturing, real-time process understanding and control are essential. Process Analytical Technology (PAT) provides a framework for achieving this by integrating advanced analytical tools directly into the production line for in situ monitoring. numberanalytics.comacs.org Future production of this compound, particularly in a continuous flow setup, would benefit immensely from PAT.
Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) can be used for real-time analysis of the reacting stream. numberanalytics.com For example, in-line IR monitoring has been successfully used in the flow synthesis of other 1,2,3-triazoles to track the consumption of starting materials and the formation of the product. nih.gov This allows for immediate adjustments to process parameters to maintain optimal conditions, ensuring consistent product quality and yield. The integration of these analytical tools provides a wealth of data that can be used to deepen the understanding of reaction kinetics and mechanisms, leading to more robust and efficient manufacturing processes.
Exploring Novel Non-Clinical Biological Applications
While many triazole derivatives are known for their applications in medicine and agriculture, there is a growing body of research exploring their use in materials science and other non-clinical fields. mdpi.comnih.govresearchgate.net Future research on this compound and its derivatives could unlock novel applications beyond its role as a synthetic intermediate.
Two promising areas include:
Corrosion Inhibition: Triazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, in acidic environments. nih.govnih.govijcsi.proresearchgate.net The triazole ring, with its heteroatoms and π-electrons, can adsorb onto the metal surface, forming a protective barrier against corrosive agents. nih.govijcsi.pro The specific substituents on the triazole ring can be tuned to enhance this protective action. ijcsi.pro Investigating the efficacy of this compound as a corrosion inhibitor could open up new industrial applications.
Organic Electronics: The unique electronic properties of the triazole ring make it a valuable building block for organic semiconductors. nih.gov Triazole-based compounds have been successfully incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where they can function as electron-transporting or hole-blocking materials. nih.govresearchgate.net The development of novel derivatives of this compound could lead to new materials for advanced electronic devices. researchgate.netresearchgate.net
| Application Area | Function of Triazole Moiety | Potential Research Focus |
|---|---|---|
| Corrosion Inhibition | Adsorbs onto metal surfaces via heteroatoms and π-electrons, forming a protective layer. nih.govijcsi.pro | Evaluating inhibition efficiency for steel and copper in acidic media. |
| Organic Electronics (OLEDs, OFETs) | Acts as an electron-transporting or hole-blocking material due to its electron-deficient nature. nih.govresearchgate.net | Synthesis of new derivatives for use as p-type semiconductors. nih.gov |
| Metal-Organic Frameworks (MOFs) | Serves as a ligand to coordinate with metal ions, forming porous structures. chemijournal.comchemijournal.com | Development of MOFs for gas storage or catalysis. |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. acs.org For this compound, this synergistic approach can accelerate the discovery and optimization of its synthesis and applications.
Computational methods, particularly Density Functional Theory (DFT), can be employed to:
Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of potential reaction pathways, helping to identify rate-determining steps and optimize conditions for desired outcomes in the synthesis of 1,2,4-triazoles. frontiersin.orgdnu.dp.ua
Predict Molecular Properties: Key electronic properties, such as HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential, can be calculated to predict the reactivity and stability of different triazole derivatives. acs.orgresearchgate.net
Guide Material Design: In the context of corrosion inhibition, computational studies can model the adsorption of inhibitor molecules on metal surfaces, correlating molecular structure with inhibition efficiency. nih.govrsc.org For organic electronics, DFT can predict the electronic and charge-transport properties of new materials before they are synthesized. acs.org
By using computational predictions to guide experimental efforts, researchers can focus on the most promising synthetic routes and molecular designs, saving time and resources. acs.orgnih.gov This iterative cycle of prediction, synthesis, and testing is a key future direction for the rational design of new processes and applications involving this compound.
Q & A
Q. What are the established synthetic routes for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between a triazole derivative and a halogenated alcohol. For example, analogous procedures (e.g., coupling 4-amino-5-methyl-4H-[1,2,4]triazole-3-thiol with chloroacetamide derivatives in ethanol under reflux) can be adapted . Optimization may include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants), using polar aprotic solvents (e.g., DMF or ethanol), and controlling temperature (e.g., 70–80°C for 4–6 hours). Catalysts like triethylamine are often employed to neutralize HCl byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the ethanol moiety (δ ~3.7–4.2 ppm for CH₂OH) and triazole protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : To identify O–H stretching (~3200–3500 cm⁻¹) and C–Cl bonds (~550–750 cm⁻¹) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar triazole derivatives .
Q. How does the solubility of this compound influence its purification?
The compound is moderately polar due to the hydroxyl and triazole groups. Recrystallization from ethanol-DMF mixtures (e.g., 3:1 v/v) is effective for removing unreacted starting materials . Solubility in water is limited, enabling isolation via aqueous workup .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound?
Low yields often stem from competing side reactions (e.g., triazole ring decomposition). Strategies include:
- Using phase-transfer catalysts (e.g., PEG-400) to enhance reactant miscibility .
- Optimizing reaction time (monitored via TLC) to prevent over-reaction .
- Employing microwave-assisted synthesis to reduce reaction time and improve selectivity, as shown for analogous triazoles .
Q. What methodologies resolve contradictions in reported biological activity data for triazole derivatives?
Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). To standardize results:
- Use dose-response curves to quantify IC₅₀ values under controlled conditions.
- Validate antifungal activity (common for triazoles) via microdilution assays against Candida albicans or Aspergillus fumigatus, referencing protocols from structurally related compounds .
Q. How can structural ambiguities in this compound be resolved?
Ambiguities in regiochemistry or hydrogen bonding can be clarified using:
- Single-crystal X-ray diffraction : To determine dihedral angles between the triazole and adjacent substituents (e.g., 20.6° for similar compounds) and O–H⋯N hydrogen-bonding patterns .
- DFT calculations : To compare theoretical and experimental NMR/IR spectra .
Q. What experimental designs mitigate challenges in reproducibility for triazole-based reactions?
Reproducibility issues often arise from moisture sensitivity or trace metal contamination. Mitigation strategies include:
- Strict anhydrous conditions : Use of molecular sieves or inert gas atmospheres .
- Standardized workup protocols : E.g., washing with saturated NaHCO₃ to remove acidic byproducts .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
SAR studies should focus on:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the triazole 5-position to enhance bioactivity .
- Bioisosteric replacements : Replacing the hydroxyl group with a thiol (-SH) to assess solubility and target binding .
Methodological Notes
- Catalyst Selection : Bleaching Earth Clay (pH 12.5) in PEG-400 improves yield in triazole-thioether coupling reactions .
- Crystallization Solvents : Ethanol-DMF mixtures (1:1) yield high-purity crystals for X-ray analysis .
- Biological Assays : Follow OECD guidelines for in vitro toxicity testing to ensure compliance with ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
